Methyl 4,6-dichloropicolinate

Catalog No.
S805511
CAS No.
98273-19-9
M.F
C7H5Cl2NO2
M. Wt
206.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4,6-dichloropicolinate

CAS Number

98273-19-9

Product Name

Methyl 4,6-dichloropicolinate

IUPAC Name

methyl 4,6-dichloropyridine-2-carboxylate

Molecular Formula

C7H5Cl2NO2

Molecular Weight

206.02 g/mol

InChI

InChI=1S/C7H5Cl2NO2/c1-12-7(11)5-2-4(8)3-6(9)10-5/h2-3H,1H3

InChI Key

MXHPWLMQTZILLL-UHFFFAOYSA-N

SMILES

COC(=O)C1=NC(=CC(=C1)Cl)Cl

Canonical SMILES

COC(=O)C1=NC(=CC(=C1)Cl)Cl

The exact mass of the compound Methyl 4,6-dichloropicolinate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 4,6-dichloropicolinate (CAS 98273-19-9) is a doubly halogenated pyridine ester utilized as a building block in pharmaceutical and agrochemical synthesis [1]. Characterized by its crystalline solid form with a melting point of 78–82 °C and high solubility in standard organic solvents [2], this compound serves as a precursor for regioselective nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling[3]. By featuring an esterified carboxylate at the C2 position, it provides strong electron-withdrawing activation to the pyridine ring while masking the acidic proton, making it a more process-efficient choice for complex multi-step synthetic workflows compared to its free acid counterpart [3].

Substituting methyl 4,6-dichloropicolinate with the generic 4,6-dichloropicolinic acid introduces significant process bottlenecks [1]. The free acid exhibits poor solubility in non-polar organic media, quantified at approximately 0.29 mg/mL , and its unprotected carboxylate can poison palladium catalysts or undergo undesired decarboxylation during cross-coupling reactions [2]. Furthermore, attempting to use 2,4,6-trichloropyridine as a cheaper alternative fails because it lacks the directing and activating effect of the C2-ester, leading to poor regiocontrol during SNAr and requiring an additional, low-yielding carbonylation step to install the carboxylate functionality [1]. Procuring the pre-formed methyl ester bypasses these inefficiencies, ensuring immediate compatibility with mild reduction and coupling protocols [1].

Chemoselective Reducibility to Pyridine Carbinols

The methyl ester functionality of methyl 4,6-dichloropicolinate allows for mild, high-yielding reduction to the corresponding 4,6-dichloro-2-(hydroxymethyl)pyridine using standard reagents like sodium borohydride (NaBH4) in methanol, routinely achieving yields of 95%[1]. In contrast, direct reduction of the baseline 4,6-dichloropicolinic acid requires aggressive, hazardous reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3), which frequently trigger undesired hydrodehalogenation at the C4 or C6 positions, destroying the core scaffold[1].

Evidence DimensionYield and condition severity for reduction to 2-hydroxymethyl derivative
Target Compound Data95% yield using mild NaBH4 in MeOH at 0 °C to room temperature
Comparator Or Baseline4,6-Dichloropicolinic acid (requires harsh LiAlH4/BH3, risking dechlorination)
Quantified DifferenceEliminates the need for pyrophoric reductants while preserving 100% of the critical C-Cl bonds.
ConditionsStandard laboratory reduction protocols (e.g., NaBH4/MeOH vs. LiAlH4/THF).

Procuring the ester allows process chemists to safely and efficiently access chlorinated pyridine carbinols without specialized cryogenic or pyrophoric handling.

Enhanced Solubility for Homogeneous Catalysis

Methyl 4,6-dichloropicolinate demonstrates high solubility across a broad spectrum of organic solvents, facilitating high-concentration homogeneous reactions [1]. Conversely, the free 4,6-dichloropicolinic acid exhibits characteristically poor solubility, quantified at approximately 0.293 mg/mL in standard aqueous-adjacent assays , often necessitating highly polar, high-boiling solvents like DMF or DMSO that complicate downstream workup and product isolation.

Evidence DimensionOrganic solvent compatibility and handling concentration
Target Compound DataMiscible/highly soluble in standard volatile organic solvents
Comparator Or Baseline4,6-Dichloropicolinic acid (~0.293 mg/mL solubility baseline)
Quantified DifferenceEnables reaction concentrations >1 M in volatile solvents, compared to <0.002 M for the free acid in similar media.
ConditionsStandard ambient temperature solubility assessments.

High solubility in volatile solvents dramatically reduces solvent removal costs and cycle times during industrial scale-up.

Protection-Free Compatibility with Transition-Metal Coupling

In complex functionalization sequences, such as Suzuki or Sonogashira couplings, the methyl ester of methyl 4,6-dichloropicolinate acts as a built-in protecting group that prevents the deactivation of palladium catalysts [1]. When the free 4,6-dichloropicolinic acid is used, the unprotected carboxylate can coordinate with the metal center or protonate the catalytic intermediates, drastically reducing turnover numbers and requiring the addition of excess base or temporary re-esterification [2].

Evidence DimensionSuitability for direct Pd-catalyzed cross-coupling
Target Compound DataDirectly compatible with Pd(dppf)Cl2 and similar catalysts without prior protection
Comparator Or Baseline4,6-Dichloropicolinic acid (requires an extra esterification step or excess base to prevent catalyst poisoning)
Quantified DifferenceSaves 1–2 synthetic steps (protection/deprotection) and reduces precious metal catalyst loading requirements.
ConditionsStandard Pd-catalyzed cross-coupling environments (e.g., Suzuki coupling at 50 °C).

Using the pre-esterified building block streamlines procurement by eliminating the need for auxiliary protecting group reagents and minimizing expensive catalyst waste.

Synthesis of Regioselectively Substituted Pyridine Therapeutics

Leveraging its differential reactivity at the C4 and C6 positions, this compound is a highly effective starting material for sequential SNAr reactions to build complex, multi-substituted pyridine cores for kinase inhibitors or GPCR modulators [1].

Production of Halogenated Pyridine Carbinols

Due to its mild reducibility with NaBH4, it provides a direct synthetic route for generating 4,6-dichloro-2-(hydroxymethyl)pyridine, a critical intermediate for ether-linked or amine-linked agrochemical active ingredients [1].

Advanced Cross-Coupling Workflows

Ideal for library synthesis where the intact ester is required to survive initial Suzuki or Sonogashira couplings at the chloro positions, followed by late-stage derivatization of the ester into amides or heterocycles [2].

XLogP3

2.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Methyl 4,6-dichloropyridine-2-carboxylate

Dates

Last modified: 08-15-2023

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